4-Iodo-2-(trifluoromethyl)benzaldehyde
Overview
Description
“4-Iodo-2-(trifluoromethyl)benzaldehyde” is a chemical compound used as a pharmaceutical intermediate . It has the CAS number 1007579-67-0 . The molecular formula for this compound is C8H4F3IO .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-Iodobenzotrifluoride undergoes aminocarbonylation in DMF using phosphoryl chloride to give N,N-dimethyl-(4-trifluoromethyl)benzamide . Another method involves the copper-free Sonogashira cross-coupling reaction of 4-iodobenzotrifluoride with differently para-substituted phenylacetylenes .
Chemical Reactions Analysis
The compound 4-Iodobenzotrifluoride has been reported to undergo aminocarbonylation in DMF using phosphoryl chloride to give N,N-dimethyl-(4-trifluoromethyl)benzamide . It also participates in the copper-free Sonogashira cross-coupling reaction with differently para-substituted phenylacetylenes .
Physical and Chemical Properties Analysis
The compound “this compound” is a liquid at room temperature . It has a boiling point of 185-186 °C/745 mmHg and a melting point of -8.33 °C . The density of this compound is 1.851 g/mL at 25 °C .
Scientific Research Applications
1. Fluorescent Probes for Biomolecules Detection
4-Iodo-2-(trifluoromethyl)benzaldehyde derivatives have been utilized in the development of fluorescent probes, particularly for the detection of biothiols like cysteine and homocysteine. These probes exhibit significant emission shifts, facilitating the quantitative detection of these biomolecules, which is crucial for biological and medical research (Lin et al., 2008).
2. Advanced Materials for CO2 Capture
Research has also explored the synthesis of fluorinated microporous materials using 4-trifluoromethylbenzaldehyde. These materials demonstrate enhanced CO2 adsorption capacities and selectivity over other gases like N2 and CH4, making them valuable for environmental applications and the development of more efficient gas separation technologies (Li et al., 2016).
3. Catalysis and Organic Synthesis
In catalysis, compounds related to this compound have been employed as intermediates in the synthesis of metal-organic frameworks (MOFs) with improved thermal stability and catalytic properties. These MOFs are used in various chemical reactions, including the oxidation of benzaldehyde, showcasing the compound's contribution to enhancing catalytic efficiency and selectivity (Schlichte et al., 2004).
4. Photocatalysis for Organic Transformations
Additionally, derivatives of this compound have been incorporated into photocatalysts for the selective oxidation of organic compounds. This research highlights its potential in green chemistry applications, where it aids in the development of metal-free catalysts for environmentally friendly chemical processes (Lima et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Aldehydes like 4-iodo-2-(trifluoromethyl)benzaldehyde often interact with nucleophiles, such as amines .
Mode of Action
This compound, being an aldehyde, can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen in these compounds acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes and hydrazones from aldehydes is a common biochemical reaction .
Result of Action
The formation of oximes and hydrazones could potentially alter cellular processes depending on the specific targets of the compound .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound .
Properties
IUPAC Name |
4-iodo-2-(trifluoromethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IO/c9-8(10,11)7-3-6(12)2-1-5(7)4-13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFCXRKONPDJPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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